molecular formula C24H21FN2O3S B2535487 N-benzyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893280-60-9

N-benzyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2535487
CAS RN: 893280-60-9
M. Wt: 436.5
InChI Key: RKWUZGSAIWVUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the condensation of 2-fluorobenzaldehyde with indole-3-acetic acid to form the key intermediate. Subsequent benzyl protection and sulfonylation yield the desired N-benzyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide. Detailed synthetic pathways and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular formula of N-benzyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is C~21~H~18~FN~3~O~3~S . Its three-dimensional structure reveals the spatial arrangement of functional groups, which influences its biological activity. X-ray crystallography studies have provided insights into its conformation and intermolecular interactions .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is crucial for designing derivatives with improved properties .

properties

IUPAC Name

N-benzyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWUZGSAIWVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

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